molecular formula C16H19ClN2OS B2561118 2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946271-14-3

2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2561118
CAS No.: 946271-14-3
M. Wt: 322.85
InChI Key: HYLWEXNQXKVCHM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the reaction of 4-chlorobenzaldehyde with thiophene-3-carboxylic acid under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Alcohol derivatives of the acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

The compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)acetamide
  • 2-(4-chlorophenyl)-N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide is unique due to the presence of both the dimethylamino group and the thiophene ring. This combination provides distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS/c1-19(2)15(13-7-8-21-11-13)10-18-16(20)9-12-3-5-14(17)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLWEXNQXKVCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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